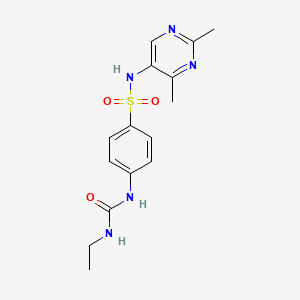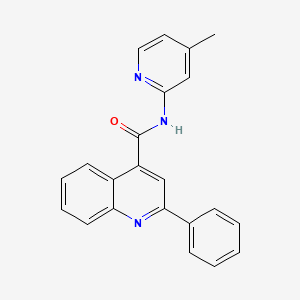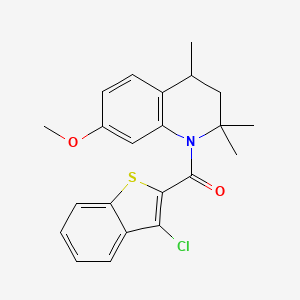
N-(2,4-Dimethyl-pyrimidin-5-yl)-4-(3-ethyl-ureido)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2,4-DIMETHYLPYRIMIDIN-5-YL)SULFAMOYL]PHENYL}-3-ETHYLUREA is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a sulfonamide linkage to a phenyl ring, which is further connected to an ethylurea moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,4-DIMETHYLPYRIMIDIN-5-YL)SULFAMOYL]PHENYL}-3-ETHYLUREA typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and urea under acidic or basic conditions.
Sulfonamide Formation: The pyrimidine derivative is then reacted with a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide linkage.
Coupling with Phenyl Ring: The sulfonamide derivative is coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Ethylurea Addition: Finally, the ethylurea moiety is introduced through a reaction with ethyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like crystallization and chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2,4-DIMETHYLPYRIMIDIN-5-YL)SULFAMOYL]PHENYL}-3-ETHYLUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[(2,4-DIMETHYLPYRIMIDIN-5-YL)SULFAMOYL]PHENYL}-3-ETHYLUREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of dihydropteroate synthase, which is a target for antibacterial agents.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[(2,4-DIMETHYLPYRIMIDIN-5-YL)SULFAMOYL]PHENYL}-3-ETHYLUREA involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it can inhibit the enzyme dihydropteroate synthase by mimicking the substrate para-aminobenzoic acid, thereby preventing the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different structural features.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, structurally similar but with a different substitution pattern on the pyrimidine ring.
Uniqueness
1-{4-[(2,4-DIMETHYLPYRIMIDIN-5-YL)SULFAMOYL]PHENYL}-3-ETHYLUREA is unique due to its specific combination of a dimethylpyrimidine ring, sulfonamide linkage, and ethylurea moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19N5O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[4-[(2,4-dimethylpyrimidin-5-yl)sulfamoyl]phenyl]-3-ethylurea |
InChI |
InChI=1S/C15H19N5O3S/c1-4-16-15(21)19-12-5-7-13(8-6-12)24(22,23)20-14-9-17-11(3)18-10(14)2/h5-9,20H,4H2,1-3H3,(H2,16,19,21) |
InChI Key |
HEVNNGKJFZFRDE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2C)C |
solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-ethyl-5-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11181164.png)
![6,8,8,9-tetramethyl-3-{[(4-methylpyrimidin-2-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11181166.png)
![N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11181167.png)

![2-methyl-5-(naphthalen-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11181176.png)
![4-chloro-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11181183.png)

![4'-methyl-2-[(2-methylphenyl)amino]-2'-piperidin-1-yl-4,5'-bipyrimidin-6(1H)-one](/img/structure/B11181198.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl benzoate](/img/structure/B11181199.png)
![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11181200.png)
![N-(3,4-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11181204.png)
![3-chloro-N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11181210.png)

![N-(2-ethoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11181223.png)
